molecular formula C10H19Cl2N3 B1485356 {[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride CAS No. 2097965-03-0

{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride

Cat. No. B1485356
CAS RN: 2097965-03-0
M. Wt: 252.18 g/mol
InChI Key: RFGPLNWAUBHIMI-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a cyclobutylmethyl group and a methylamine group . The presence of these functional groups can influence the compound’s reactivity and properties.


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of nitrogen atoms in the ring . The specific reactions that this compound can undergo would depend on the conditions and reagents used.

Scientific Research Applications

Heterocyclic Amines in Diet and Health

  • Presence in Human Diet : Research has shown that heterocyclic amines like PhIP and MeIQx are present in the urine of healthy individuals consuming a normal diet, indicating continual exposure through food. This exposure contrasts with inpatients receiving parenteral alimentation, where these compounds are not detected in urine (Ushiyama et al., 1991).
  • Metabolic Pathways in Humans : A study highlighted the significant role of CYP1A2 in the metabolism of dietary heterocyclic amines in humans. This enzyme contributes to a major route of metabolism, indicating its importance in understanding human exposure to these compounds (Boobis et al., 1994).
  • Dietary Mutagens and Cancer Risk : Another study explored the interaction of genetic polymorphisms in enzymes like CYP1A2 with smoking and dietary mutagen intake, highlighting how these factors modify the risk of pancreatic cancer. This research contributes to our understanding of individual susceptibility to carcinogens in the diet (Suzuki et al., 2008).

Clinical and Epidemiological Aspects

  • Role in Cancer Risk : Research has also focused on how the intake of heterocyclic amines and their metabolism may affect cancer risk. For instance, one study investigated the urinary metabolite profile of PhIP and its relation to colon DNA adduct formation, suggesting that urine metabolites could serve as biomarkers for internal dose and cancer risk (Malfatti et al., 2006).
  • Exposure and Kidney Stones : A recent study examined the relationship between heterocyclic aromatic amines and the occurrence of kidney stones, demonstrating a potential health risk associated with these compounds (Zhang et al., 2022).

Molecular and Biochemical Studies

  • Molecular Adduct Formation : The formation of macromolecular adducts by heterocyclic amines and their metabolism at low doses in humans and rodents has been a topic of interest. This research is crucial in understanding the dosimetry and potential risks of these compounds at dietary exposure levels (Turteltaub et al., 1999).

Environmental and Public Health Concerns

  • Impact of Cooking Methods : Studies have investigated the formation of heterocyclic amines during cooking and their public health implications, such as their potential role in carcinogenesis (Cross et al., 2005).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some pyrazoles are associated with health hazards such as skin and eye irritation . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The study of pyrazole compounds is an active area of research due to their wide range of biological activities . Future research may focus on synthesizing new pyrazole derivatives and studying their properties and potential applications.

properties

IUPAC Name

1-[1-(cyclobutylmethyl)pyrazol-4-yl]-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-11-5-10-6-12-13(8-10)7-9-3-2-4-9;;/h6,8-9,11H,2-5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGPLNWAUBHIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)CC2CCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride
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{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride
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{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride
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{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride
Reactant of Route 5
{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride
Reactant of Route 6
{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride

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